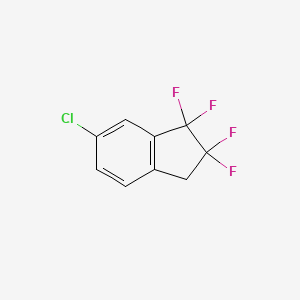![molecular formula C12H25IOSi B14183248 Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane CAS No. 921199-44-2](/img/structure/B14183248.png)
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is a chemical compound with a unique structure that combines an ethenyl group, an iodooctyl group, and a dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane typically involves the reaction of ethenyltrimethylsilane with 1-iodooctan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethenyl[(1-azidooctan-2-YL)oxy]dimethylsilane or ethenyl[(1-thiooctan-2-YL)oxy]dimethylsilane.
Oxidation: Formation of ethenyl[(1-iodooctan-2-YL)oxy]silanol.
Reduction: Formation of ethenyl[(1-octan-2-YL)oxy]dimethylsilane.
Wissenschaftliche Forschungsanwendungen
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane involves its ability to undergo various chemical transformations. The ethenyl group can participate in polymerization reactions, while the iodooctyl group can be a site for further functionalization. The dimethylsilane group provides stability and hydrophobicity, making the compound suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethenyltrimethylsilane: Similar structure but lacks the iodooctyl group.
1-Iodooctan-2-ol: Contains the iodooctyl group but lacks the ethenyl and dimethylsilane groups.
Dimethylvinylsilane: Similar to ethenyltrimethylsilane but with a vinyl group instead of an ethenyl group.
Uniqueness
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
921199-44-2 |
|---|---|
Molekularformel |
C12H25IOSi |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
ethenyl-(1-iodooctan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C12H25IOSi/c1-5-7-8-9-10-12(11-13)14-15(3,4)6-2/h6,12H,2,5,7-11H2,1,3-4H3 |
InChI-Schlüssel |
RKAQXOSSNHJRSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CI)O[Si](C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)

![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)


![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)

![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)


